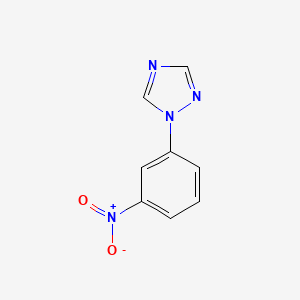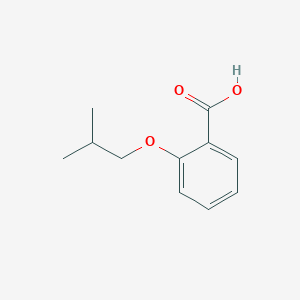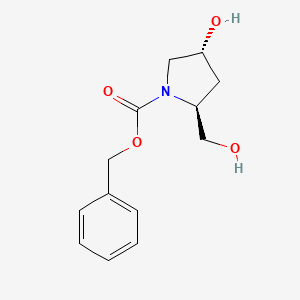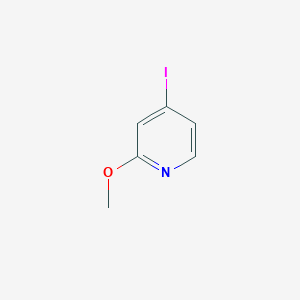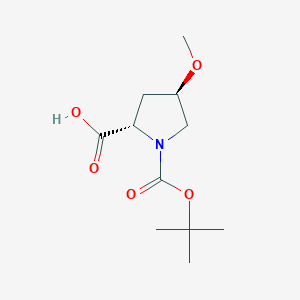
(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
“(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C11H19NO5 . It is also known by its CAS number 202477-59-6 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.27 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Computational Studies
The crystal structure of related compounds, such as (2S,4R)-3-(tert-butoxycarbonyl)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid, has been elucidated to understand their stereochemistry and molecular interactions. These studies contribute to the comprehension of stereoselectivity in the synthesis of thiazolidine derivatives, where the orientation of substituents significantly influences reaction outcomes. Computational methods, including density functional theory, have been employed to predict the electronic structure and reactivity of these molecules, aiding in the design of synthesis pathways and the interpretation of spectroscopic data (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).
Synthesis of Chiral Building Blocks
The compound and its derivatives serve as chiral building blocks in organic synthesis, enabling the construction of complex molecules with defined stereochemistry. For example, it has been involved in the synthesis of keto esters derived from hydroxyproline, showcasing its utility in assembling biologically relevant molecules (King, Armstrong, & Keller, 2005). Such building blocks are instrumental in the pharmaceutical industry for developing new drugs with specific activity and reduced side effects.
Analytical Method Development
The compound has been the subject of analytical method development, particularly in the determination of enantiomeric purity, which is crucial in pharmaceutical synthesis. Enantioselective gas chromatography has been validated as a reliable method for quantifying the enantiomeric purity of (2R,4R)-1-(1-tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid and its enantiomer, demonstrating the importance of analytical techniques in ensuring the quality of chiral compounds (Xiang & Sluggett, 2010).
Mechanistic Insights in Organic Reactions
Research has also focused on understanding the mechanistic aspects of reactions involving (2S,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid derivatives. Studies have proposed mechanisms for dynamic kinetic resolution and intramolecular cyclization processes, which are key to synthesizing enantiomerically pure compounds. These insights are valuable for the development of new synthetic methodologies and the optimization of existing ones, leading to more efficient and selective chemical transformations (Kubo, Kubota, Takahashi, & Nunami, 1997).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHIMMPWCAHSFN-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570234 | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-methoxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | |
CAS RN |
83624-01-5 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83624-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-methoxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




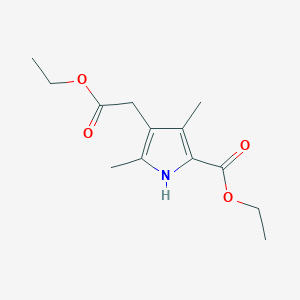
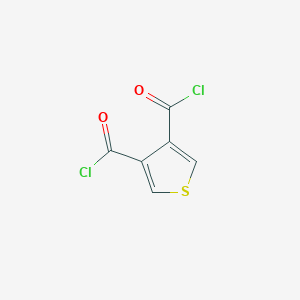
![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)
